molecular formula C12H16ClNO B2396117 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride CAS No. 174875-31-1

1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride

Cat. No.: B2396117
CAS No.: 174875-31-1
M. Wt: 225.72
InChI Key: JIWQJADTDGGFLB-UHFFFAOYSA-N
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Description

1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride, also known as α-PiHP, is a synthetic cathinone with effects similar to other psychostimulants such as methamphetamine . It has a molecular weight of 225.72 . The compound is a positional isomer of pyrovalerone, with the methyl group shifted from the 4-position of the aromatic ring to the 4-position of the acyl chain .


Molecular Structure Analysis

The IUPAC name for this compound is 1-phenyl-2-(1-pyrrolidinyl)ethanone hydrochloride . The InChI code is 1S/C12H15NO.ClH/c14-12(10-13-8-4-5-9-13)11-6-2-1-3-7-11;/h1-3,6-7H,4-5,8-10H2;1H .


Chemical Reactions Analysis

The metabolic pathways of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride include the reduction of ketone groups to their corresponding alcohols, oxidation of the pyrrolidine ring to the corresponding pyrrolidone, aliphatic oxidation of the terminal carbon atom to the corresponding carboxylate form, possibly through an alcohol intermediate (not detected), and hydroxylation at the penultimate carbon atom to the corresponding alcohols followed by further oxidation to ketones .


Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 181-183°C . It is stored at a temperature of 4°C .

Mechanism of Action

Target of Action

The primary targets of 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride are the dopamine and norepinephrine transporters . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.

Mode of Action

This compound acts by inhibiting the uptake of dopamine and norepinephrine . This inhibition is more potent than substances with known abuse potential, including methcathinone, cocaine, and methamphetamine . By blocking the reuptake of these neurotransmitters, the compound increases their concentration in the synaptic cleft, leading to enhanced neurotransmission.

Biochemical Pathways

The compound affects the dopaminergic and noradrenergic pathways, which are involved in various physiological functions, including mood regulation, reward, and cognition . The downstream effects of this action can lead to heightened alertness, increased energy, and potential euphoria.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include measures to prevent exposure and actions to take if exposure occurs .

Future Directions

As a synthetic cathinone, 1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride is part of a class of drugs that have been sold online as designer drugs . Its abuse potential and the health risks associated with its use are areas of ongoing research .

Biochemical Analysis

Biochemical Properties

1-Phenyl-2-(pyrrolidin-2-yl)ethan-1-one hydrochloride is known to interact with various enzymes and proteins. It has been suggested that this compound can inhibit the uptake of dopamine and norepinephrine more potently than substances with known abuse potential, including methcathinone, cocaine, and methamphetamine . This indicates that this compound may play a significant role in biochemical reactions involving these neurotransmitters.

Cellular Effects

The effects of this compound on cells are diverse. It has been suggested that this compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it appears to act as a potent blocker at the dopamine and norepinephrine transporter .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is known to bind to and inhibit the reuptake of dopamine and norepinephrine, thereby increasing the concentration of these neurotransmitters in the synaptic cleft . This can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. While specific information on this compound’s stability, degradation, and long-term effects on cellular function is limited, it is known that similar compounds can have long-lasting effects on cellular function .

Metabolic Pathways

This compound is involved in various metabolic pathways. The metabolic pathways of similar compounds include the reduction of ketone groups to their corresponding alcohols, oxidation of the pyrrolidine ring to the corresponding pyrrolidone, and aliphatic oxidation of the terminal carbon atom to the corresponding carboxylate form .

Properties

IUPAC Name

1-phenyl-2-pyrrolidin-2-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c14-12(9-11-7-4-8-13-11)10-5-2-1-3-6-10;/h1-3,5-6,11,13H,4,7-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWQJADTDGGFLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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